1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl-
Description
The compound "1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl-" belongs to the pyrrolopyridine family, a heterocyclic scaffold of significant interest in medicinal chemistry due to its structural resemblance to purine bases. This derivative features a pyrrolo[2,3-b]pyridine core substituted with a 6-ethyl group and an N,N-dimethylmethanamine side chain. The ethyl substituent at position 6 likely influences lipophilicity and steric bulk, while the dimethylamine group may enhance solubility and modulate receptor-binding interactions.
Properties
CAS No. |
533939-05-8 |
|---|---|
Molecular Formula |
C12H17N3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(6-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C12H17N3/c1-4-10-5-6-11-9(8-15(2)3)7-13-12(11)14-10/h5-7H,4,8H2,1-3H3,(H,13,14) |
InChI Key |
GUHVWEHQCSJGGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C1)C(=CN2)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolo[2,3-B]pyridine Core
- The bicyclic core is typically constructed by condensation reactions involving substituted hydroxypyridine precursors. This approach has been described in recent literature where condensation of suitable fragments with 2- or 4-substituted hydroxypyridines leads to the formation of pyrrolo[2,3-b]pyridines.
- Alternative methods start from pyrrole derivatives or pyridine precursors, involving cyclization steps under controlled conditions.
Functionalization at the 3-Methanamine Position
- After core formation, the 3-position is functionalized to introduce the methanamine group. This often involves formylation followed by reductive amination.
- For example, synthesis of related compounds involves the formation of 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde by reaction of the pyrrolo[2,3-b]pyridine core with phosphoryl chloride (POCl3) in N,N-dimethylformamide (DMF) at low temperatures (0 °C to 60 °C), followed by workup and purification.
- Subsequent reductive amination with dimethylamine or its derivatives introduces the N,N-dimethylmethanamine substituent.
Detailed Reaction Conditions and Yields
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the presence and position of substituents. For example, aldehyde protons appear near δ 9.97 ppm, while dimethylamine methyl protons appear as singlets near δ 3.97 ppm.
- Mass Spectrometry (MS): Electrospray ionization MS confirms molecular weight; e.g., m/z 161 for intermediates and m/z 203 for the final compound.
- Chromatography: High-performance liquid chromatography (HPLC) is employed to assess purity (>98% purity achievable) and isolate intermediates.
- Infrared Spectroscopy (IR): Useful for identifying functional groups such as amines and aldehydes during synthesis.
Industrial Production Considerations
- Scalable synthetic routes emphasize cost-effectiveness and reproducibility.
- Continuous flow chemistry and automated synthesis platforms may be utilized to improve yield and consistency.
- Reaction parameters such as solvent choice, catalyst loading, and temperature are optimized to reduce impurities and enhance throughput.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 3-methanamine position.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds related to 1H-Pyrrolo[2,3-B]pyridine structures exhibit promising anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters highlights the potential of pyrrolopyridine derivatives as inhibitors of cancer cell proliferation. These compounds can interfere with specific signaling pathways crucial for tumor growth, suggesting their role as lead compounds in drug development against various cancers .
2. Neurological Disorders
Another area of interest is the neuroprotective effects of this compound. It has been shown to modulate neurotransmitter systems, which could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications .
3. Antimicrobial Properties
The antimicrobial activity of pyrrolopyridine derivatives has also been explored. Studies suggest that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics amidst rising antibiotic resistance concerns .
Material Science Applications
1. Polymer Development
In materials science, 1H-Pyrrolo[2,3-B]pyridine-3-methanamine derivatives are being investigated for their use in creating novel polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and adhesives .
2. Nanotechnology
The compound's unique structure allows for its use in nanotechnology applications, particularly in drug delivery systems. Its ability to form stable nanoparticles can facilitate targeted delivery of therapeutic agents, enhancing their efficacy while reducing side effects .
Case Studies
Case Study 1: Anticancer Research
A study conducted by Van Zandt et al. (2009) demonstrated that specific derivatives of pyrrolopyridine exhibited significant cytotoxicity against human cancer cell lines. The findings suggest that modifications to the pyrrolopyridine structure can enhance their anticancer properties, paving the way for further drug development efforts .
Case Study 2: Neuroprotective Effects
In a study published in Neuroscience Letters, researchers investigated the neuroprotective effects of a pyrrolopyridine derivative on neuronal cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Substituent Variations on the Pyrrolopyridine Core
Key Observations :
- Bromo vs. Ethyl Substituents : Bromine at position 4 (CAS 858116-79-7) introduces electronegativity, which may alter reactivity in cross-coupling reactions, whereas the ethyl group at position 6 in the target compound likely improves metabolic stability .
Functional Group Additions and Complex Derivatives
Key Observations :
- Carbamate Protection : The tert-butyl carbamate (CAS 2228290-94-4) demonstrates how protective groups stabilize reactive amines during synthesis, contrasting with the free dimethylamine in the target compound .
- Multi-Substituted Analogs : The sulfonyl- and pyrazole-containing derivative (CAS 942920-68-5) highlights the versatility of the pyrrolopyridine core in accommodating bulky substituents for target-specific drug design .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl- (CAS Number: 533939-05-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article will delve into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃ |
| Molecular Weight | 203.28 g/mol |
| Density | 1.101 g/cm³ |
| Boiling Point | 317.9 °C |
| Flash Point | 146.1 °C |
Synthesis
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step organic reactions, often starting from simpler pyridine or pyrrole derivatives. The specific synthetic routes can vary based on the desired substituents and functional groups. For instance, compounds with aromatic hydrazone moieties have been synthesized and evaluated for their biological activities, particularly as c-Met inhibitors .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have exhibited a range of biological activities, including:
- Antitumor Activity : Certain derivatives have shown significant antitumor effects by inducing apoptosis in cancer cell lines such as A549 (lung cancer) and arresting cell cycle progression in the G2/M phase .
- Inhibition of c-Met : Compounds bearing this structure have been investigated for their ability to inhibit the c-Met receptor tyrosine kinase, which is implicated in various cancers .
Structure-Activity Relationships (SAR)
Research has indicated that the presence of specific functional groups on the pyrrolo[2,3-b]pyridine scaffold can enhance biological activity. For example:
- Hydrazone Moiety : The introduction of hydrazone groups has been shown to improve the potency of compounds as c-Met inhibitors.
- Substituent Variations : Variations in alkyl or aryl substituents can significantly affect the compound's ability to induce apoptosis and inhibit tumor growth.
Case Studies and Research Findings
- Apoptosis Induction : A study demonstrated that certain derivatives of 1H-Pyrrolo[2,3-b]pyridine could induce apoptosis in A549 cells through mitochondrial pathways, highlighting their potential as anticancer agents .
- c-Met Inhibition : A series of synthesized compounds were evaluated for their inhibitory effects on c-Met activity. The most potent inhibitors showed IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in oncology .
Q & A
Q. What are the recommended synthetic pathways for 1H-Pyrrolo[2,3-b]pyridine-3-methanamine derivatives, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of pyrrolo[2,3-b]pyridine derivatives often involves multi-step protocols. For example, Scheme 5 ( ) outlines a route using NaH and MeI for methylation, followed by nitration and cross-coupling with boronic acids. Key parameters include temperature control (e.g., 0°C to rt for methylation) and catalyst selection (Pd(PPh₃)₄ for Suzuki coupling). Yield optimization may require adjusting stoichiometry of reagents like 3,4-dimethoxyphenylboronic acid or reaction time during reflux. Comparative studies with similar scaffolds (e.g., 5-bromo analogs in ) can guide condition refinement.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Characterization typically combines spectroscopic and chromatographic techniques:
- ¹H NMR (e.g., δ 11.55 ppm for NH protons in ) identifies substituent positions and confirms dimethylamine groups.
- LCMS/HPLC () ensures purity (>98% via HPLC) and validates molecular weight (e.g., ESIMS m/z: 392.2).
- Column chromatography () using silica gel is critical for isolating intermediates. Cross-referencing with PubChem data () or analogs () strengthens structural assignments.
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- Ventilation : Avoid inhalation of vapors ().
- PPE : Use gloves and eye protection due to uninvestigated toxicological properties ().
- Storage : Keep away from ignition sources (P210 in ).
- Waste disposal : Follow institutional guidelines for amine-containing heterocycles. Safety protocols for structurally related compounds () should be extrapolated.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition studies?
Methodological Answer:
- Analog Synthesis : Introduce substituents at the 6-ethyl or pyrrolo-N positions (e.g., bromo or methoxy groups as in ).
- Biological Assays : Test analogs against kinase panels (e.g., EGFR, VEGFR) using enzymatic assays. Compare IC₅₀ values with reference compounds like 3,5-disubstituted pyrrolopyridines ().
- Computational Modeling : Dock the dimethylamine moiety into ATP-binding pockets using software like AutoDock. Validate predictions with mutagenesis studies (e.g., ’s nicotinamide derivatives).
Q. How can contradictory biological activity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS after oral administration. Low solubility (common in pyrrolopyridines) may explain in vivo discrepancies.
- Metabolite Identification : Use hepatic microsomes to detect N-demethylated metabolites () that may alter activity.
- Dose Optimization : Conduct dose-response studies in animal models, referencing protocols for related anticancer pyrrolopyrimidines ().
Q. What strategies are effective for improving the metabolic stability of this compound?
Methodological Answer:
- Isotopic Labeling : Replace labile hydrogens with deuterium at the methylamine group (e.g., ’s deuterated analogs).
- Structural Rigidification : Introduce cyclopropyl or fluorinated groups () to reduce CYP450-mediated oxidation.
- Prodrug Design : Convert the dimethylamine to a tert-butyl carbamate, hydrolyzed in target tissues (e.g., ’s sulfonylpyrazole approach).
Q. How can computational chemistry aid in predicting off-target interactions?
Methodological Answer:
- QSAR Modeling : Train models using datasets of pyrrolopyridine bioactivity (e.g., PubChem AID 1346993 in ).
- Off-Target Screening : Use SwissTargetPrediction to identify potential GPCR or ion channel interactions. Validate with radioligand binding assays.
- ADMET Prediction : Tools like ADMETlab 2.0 estimate blood-brain barrier penetration, critical for CNS-related toxicity ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
